

# Application Note: NMR Characterization of 3-Methyl-3-phenylbutanoic acid

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## Compound of Interest

Compound Name: 3-Methyl-3-phenylbutanoic acid

Cat. No.: B175477

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## Abstract

This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of **3-Methyl-3-phenylbutanoic acid**. The methodologies outlined herein detail the preparation of the analyte and the acquisition of a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including  $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT, COSY, HSQC, and HMBC. These experiments collectively enable the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of the compound. The presented data and protocols are intended to serve as a standard reference for researchers engaged in the synthesis, identification, and quality control of **3-Methyl-3-phenylbutanoic acid** and related small molecules.

## Introduction

**3-Methyl-3-phenylbutanoic acid** is a carboxylic acid derivative with a chiral center, making it a molecule of interest in synthetic chemistry and drug discovery. Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is the most powerful technique for the non-destructive analysis of the molecular structure of organic compounds in solution. This application note provides a standardized protocol for the complete NMR characterization of this compound.

## Experimental Protocols

### Sample Preparation

A standard protocol for preparing a small molecule organic compound for NMR analysis should be followed to ensure high-quality, reproducible spectra.

Materials:

- **3-Methyl-3-phenylbutanoic acid** (5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR)[1][2]
- Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- High-quality 5 mm NMR tubes[3]
- Glass Pasteur pipette
- Small vial

Procedure:

- Weigh the desired amount of **3-Methyl-3-phenylbutanoic acid** and place it in a clean, dry vial.[1][4]
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][5]
- Gently swirl or vortex the vial to completely dissolve the sample.
- Using a Pasteur pipette, transfer the solution into a clean NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[4][5]
- Cap the NMR tube securely and label it appropriately.
- Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[4]

### NMR Data Acquisition

All spectra should be acquired on a standard NMR spectrometer (e.g., 400 MHz or higher). The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

#### 2.2.1. $^1\text{H}$ NMR Spectroscopy

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' or 'zg')
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Number of Scans (NS): 16 to 64 (dependent on concentration)
- Relaxation Delay (D1): 1.0 - 2.0 s
- Acquisition Time (AQ): 3 - 4 s<sup>[6]</sup>
- Spectral Width (SW): 12 - 16 ppm
- Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 6 ppm)

#### 2.2.2. $^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy

- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30')
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Number of Scans (NS): 1024 or more (dependent on concentration)
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 1.0 - 1.5 s
- Spectral Width (SW): 200 - 240 ppm

- Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 100 ppm)

#### 2.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

- Pulse Program: Standard DEPT-135, DEPT-90, and DEPT-45 sequences
- Parameters: Similar to  $^{13}\text{C}$  NMR, with appropriate pulse angles for each experiment to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

#### 2.2.4. $^2\text{D}$ COSY (Correlation Spectroscopy)

- Pulse Program: Standard COSY experiment (e.g., 'cosygpcqf')
- Parameters: Optimize spectral width and number of increments in the F1 dimension for desired resolution. Typically, 256-512 increments are sufficient.

#### 2.2.5. $^2\text{D}$ HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3')
- Parameters: Spectral widths should cover the proton and carbon chemical shift ranges. The number of increments in the F1 dimension should be sufficient for resolving all one-bond C-H correlations.

#### 2.2.6. $^2\text{D}$ HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf')
- Parameters: Similar to HSQC, but the long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 8 Hz).

## Data Presentation

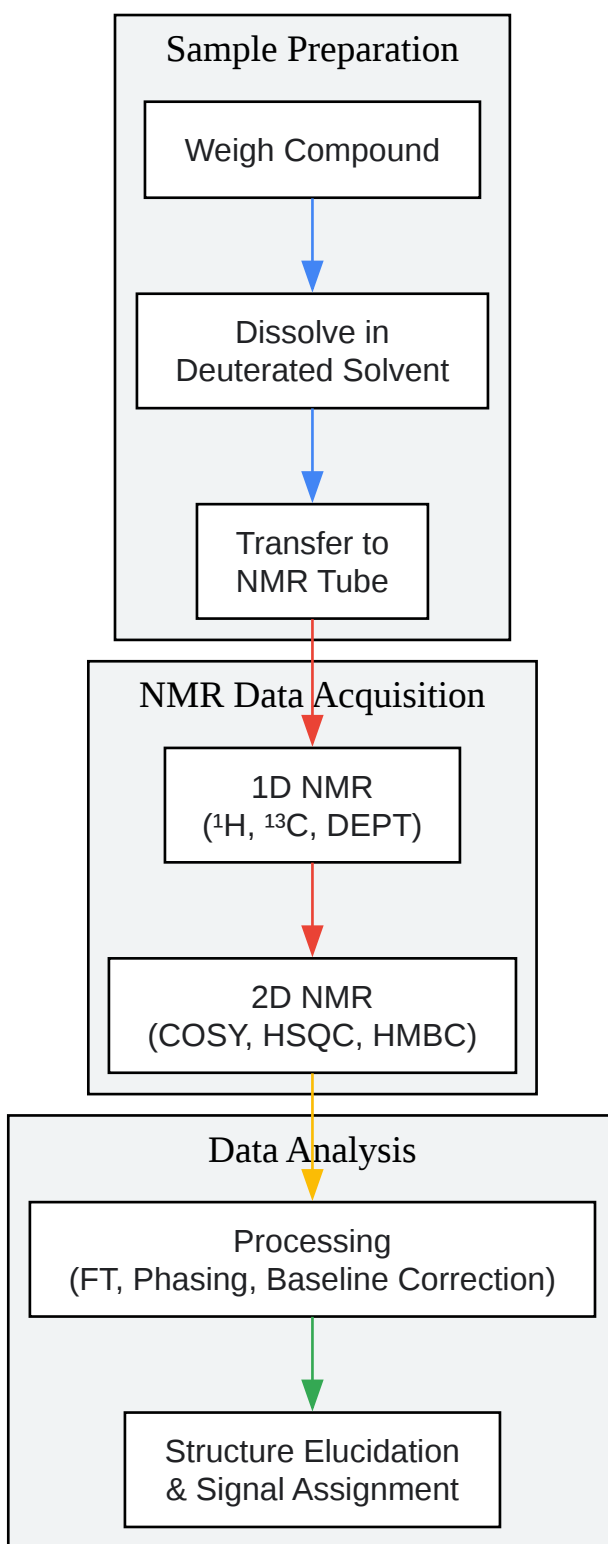
The following table summarizes the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **3-Methyl-3-phenylbutanoic acid**.

Atom Number	<sup>1</sup> H Chemical Shift (δ, ppm)	<sup>13</sup> C Chemical Shift (δ, ppm)	DEPT-135	COSY Correlations (with Proton #)	HMBC Correlations (with Carbon #)
1	-	~178	-	-	2, 3
2	~2.6 (s, 2H)	~45	CH <sub>2</sub> (negative)	-	1, 3, 4, 5
3	-	~38	C (absent)	-	2, 4, 5
4	1.45 (s, 6H)	~29	CH <sub>3</sub> (positive)	-	2, 3, 5
5	-	~147	C (absent)	-	2, 3, 4, 6, 10
6, 10	~7.3-7.4 (m, 2H)	~126	CH (positive)	7, 9	5, 8
7, 9	~7.2-7.3 (m, 2H)	~128	CH (positive)	6, 8, 10	5
8	~7.1-7.2 (m, 1H)	~125	CH (positive)	7, 9	6, 10
11 (COOH)	~11-12 (br s, 1H)	-	-	-	1, 2

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

## Visualizations

The following diagrams illustrate the experimental workflow and the key structural correlations for **3-Methyl-3-phenylbutanoic acid**.



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## References

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